molecular formula C10H10O4 B7903643 Methylphenylmalonic acid CAS No. 4371-02-2

Methylphenylmalonic acid

Cat. No.: B7903643
CAS No.: 4371-02-2
M. Wt: 194.18 g/mol
InChI Key: XIWBCMGFBNMOMY-UHFFFAOYSA-N
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Description

Methylphenylmalonic acid is an organic compound that belongs to the class of malonic acid derivatives It is characterized by the presence of a methyl group and a phenyl group attached to the malonic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

Methylphenylmalonic acid can be synthesized through the malonic ester synthesis. The process involves the following steps :

    Deprotonation: The di-ester of malonic acid is deprotonated using a weak base to form an enolate.

    Alkylation: The enolate undergoes an S_N2 reaction with an alkyl halide, forming a new carbon-carbon bond.

    Hydrolysis: The ester is hydrolyzed under acidic conditions to yield a carboxylic acid.

    Decarboxylation: Heating the carboxylic acid results in decarboxylation, producing the desired compound.

Industrial Production Methods

Industrial production of methyl(phenyl)malonic acid typically involves large-scale synthesis of half-esters of malonic acid. This process includes selective monohydrolysis of symmetric diesters, which is environmentally benign and efficient .

Chemical Reactions Analysis

Types of Reactions

Methylphenylmalonic acid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can yield alcohols or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) and chromium trioxide (CrO_3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH_4) or sodium borohydride (NaBH_4) are used.

    Substitution: Reagents like alkyl halides and bases are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include various carboxylic acids, alcohols, ketones, and substituted derivatives .

Scientific Research Applications

Methylphenylmalonic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl(phenyl)malonic acid involves its interaction with specific molecular targets and pathways. It acts as an intermediate in metabolic processes, influencing the conversion of substrates and the formation of products. The compound’s effects are mediated through its ability to participate in various chemical reactions, such as decarboxylation and substitution .

Properties

IUPAC Name

2-methyl-2-phenylpropanedioic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O4/c1-10(8(11)12,9(13)14)7-5-3-2-4-6-7/h2-6H,1H3,(H,11,12)(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIWBCMGFBNMOMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)(C(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4371-02-2
Record name 2-Methyl-2-phenylpropanedioic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4371-02-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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